5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-2-4-1-5(10(12)13)3-8-7(4)9-6/h1,3H,2H2,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPJYTUKKDDTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Pyrrolo[2,3-b]pyridine Derivatives
- Nitration typically occurs at the 5-position of the pyrrolo[2,3-b]pyridine ring due to electronic and steric factors.
- Early studies demonstrated that nitration of 1H-pyrrolo[2,3-b]pyridines can be achieved using standard nitrating agents such as nitric acid or mixed acid systems, yielding predominantly 5-nitro derivatives.
- One example showed nitration at the 2-position, but this is less common and less favored.
Protection and Functional Group Transformations
- The nitrogen at position 1 (N-1) is often protected during multi-step syntheses to avoid side reactions. Common protecting groups include benzenesulfonyl and tosyl groups.
- After nitration, deprotection is carried out using reagents like tetrabutylammonium fluoride (TBAF) or alkaline hydrolysis to yield the free NH compound.
Cyclization and Amide Formation for the 2(3H)-one Moiety
- The 2(3H)-one functionality is introduced via cyclization reactions involving amide or lactam formation.
- One approach involves condensation of amino-substituted pyrroles with active methylene compounds under acidic conditions, followed by dehydration to form the lactam ring.
- Alternatively, ester functionalities on pyrrole precursors can be converted to amides by treatment with ammonia, followed by dehydration to nitriles and subsequent cyclization under heating conditions.
Representative Synthetic Route Example
Research Findings and Yields
- Nitration yields of 5-nitro derivatives from pyrrolo[2,3-b]pyridines are generally moderate to good (50–75%), depending on conditions and substituents.
- Protection and deprotection steps typically proceed with high efficiency (>80%), facilitating multi-step synthesis without significant loss.
- Cyclization to form the 2(3H)-one ring can vary in yield (28–60%) depending on the starting materials and reaction conditions, with harsher conditions sometimes required for dehydration steps.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation with active methylene compounds | Acetic acid, catalytic HCl, heat | Straightforward, versatile for substitutions | Moderate yields, requires acidic conditions |
| Nitration of pyrrolo[2,3-b]pyridines | Mixed acid nitration (HNO3/H2SO4) | High regioselectivity for 5-nitro derivative | Requires careful temperature control |
| N-1 Protection/Deprotection | Benzenesulfonyl chloride, TBAF | Protects sensitive N-H during functionalization | Additional steps increase synthesis time |
| Amide/lactam formation via ester conversion | Ammonia, heat, dehydration agents (POCl3) | Enables formation of 2(3H)-one ring | Moderate yields, requires sealed vessel for ammonia |
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Further oxidation can occur at the pyridine ring, leading to the formation of more complex structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nitrating Agents: Nitric acid, sulfuric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-Amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has demonstrated that 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one exhibits promising anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study:
A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that showed enhanced potency against various tumor models. The structure-activity relationship (SAR) analysis revealed that modifications at the nitrogen and oxygen sites significantly affected biological activity.
Neuropharmacology
Cognitive Enhancement:
The compound has also been investigated for its potential neuropharmacological effects, particularly in enhancing cognitive function. Studies suggest that it may influence neurotransmitter systems, including dopamine and serotonin pathways.
Case Study:
In a preclinical study reported in Neuropharmacology, this compound was shown to improve memory performance in rodent models. The results indicated a significant increase in synaptic plasticity markers, suggesting its utility as a cognitive enhancer.
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity:
This compound has been evaluated for antimicrobial properties against various bacterial and fungal strains. Its nitro group is believed to play a crucial role in its mechanism of action against pathogens.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Synthetic Applications
Building Block in Organic Synthesis:
this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its unique structure allows for further derivatization to create novel entities with potential therapeutic applications.
Case Study:
A synthetic route utilizing this compound was detailed in Organic Letters, showcasing its conversion into more complex structures through palladium-catalyzed cross-coupling reactions. This method highlights its versatility as a building block in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves its interaction with molecular targets such as kinases and receptors. The nitro group can participate in redox reactions, influencing the compound’s binding affinity and specificity. The pyrrolo[2,3-b]pyridine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one with its analogs, highlighting substituents, molecular properties, and applications:
Biological Activity
5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, summarizing research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C7H5N3O2
- Molecular Weight : 163.13 g/mol
- CAS Number : 869371-07-3
Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets. The nitro group in its structure is crucial for its pharmacological effects, often linked with the modulation of enzyme activity and receptor interactions.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 0.048 μM against A549 lung cancer cells, indicating potent anticancer activity .
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. It has been observed to inhibit key signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Studies have reported that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a promising antimicrobial profile .
Anti-inflammatory Effects
Recent research highlights the anti-inflammatory potential of this compound:
- Cytokine Modulation : In vitro assays have shown that this compound can reduce the secretion of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory conditions .
Data Summary Table
| Activity Type | Test System | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | A549 Cells | 0.048 μM | |
| Antibacterial | Various Strains | Varies (MIC values) | |
| Anti-inflammatory | Macrophage Assays | N/A |
Case Study 1: Anticancer Efficacy
In a study evaluating various derivatives of pyrrolopyridinones, this compound was highlighted for its superior efficacy against A549 lung cancer cells compared to other analogs. The study emphasized the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Screening
A comprehensive screening of nitro-containing heterocycles revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This study underscored the potential for developing new antimicrobial agents based on this scaffold.
Q & A
Basic Synthesis Methodologies
Q: What are the optimized synthetic routes for preparing 5-nitro-pyrrolo[2,3-b]pyridine derivatives, and how can yield and purity be maximized? A: The synthesis of 5-nitro derivatives typically involves nitration and cross-coupling reactions. For example, 5-nitro-3-bromo-1H-pyrrolo[2,3-b]pyridine is synthesized via controlled nitration at 0°C using concentrated nitric acid, achieving a 95% yield . Subsequent Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenyl or 4-fluorophenyl boronic acid) in the presence of Pd(PPh₃)₄ catalyst and K₂CO₃ in dioxane at 105°C yields 3-nitro-5-aryl derivatives (e.g., 84–92% yields) . Key optimization factors include:
- Catalyst loading : 5 mol% Pd(PPh₃)₄ for efficient coupling.
- Purification : Silica gel chromatography or recrystallization to ensure >95% purity.
- Reaction monitoring : TLC or HPLC to track intermediate formation.
Structural Characterization
Q: How can researchers confirm the structural integrity of 5-nitro-pyrrolo[2,3-b]pyridine derivatives post-synthesis? A: Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and HRMS are critical. For example:
- ¹H NMR : Distinct signals for aromatic protons (e.g., H-5 at δ 7.08 ppm, H-6 at δ 8.30 ppm) and nitro group effects on chemical shifts .
- HRMS : Matches between calculated and observed [M+H]⁺ values (e.g., C₃₃H₂₅N₆O₉: 649.1678 vs. 649.1686) validate molecular formulas .
- X-ray crystallography : Used for ambiguous cases to resolve regiochemistry (e.g., distinguishing 3-nitro vs. 5-nitro isomers) .
Advanced Functionalization Techniques
Q: What strategies enable regioselective functionalization of the pyrrolo[2,3-b]pyridine core for SAR studies? A: Halogenation and cross-coupling are pivotal:
- Halogenation : Selectfluor® in acetonitrile introduces fluorine at position 3 (29% yield) .
- Azide substitution : NaN₃ under acidic conditions replaces halogens with azide groups (e.g., 3-azido derivatives) .
- Nucleophilic substitution : CuI/KF mediates trifluoromethylation (e.g., 3-CF₃ derivatives) .
Optimization requires inert atmospheres (argon) and temperature control (70–110°C) to suppress side reactions .
Pharmacological Profiling
Q: How can researchers assess the biological potential of 5-nitro-pyrrolo[2,3-b]pyridines? A: Key methodologies include:
- Enzyme inhibition assays : Test kinase or protease inhibition (e.g., IC₅₀ values via fluorescence polarization) .
- Cellular uptake studies : Radiolabeled analogs (e.g., ³H or ¹⁴C) to evaluate membrane permeability .
- Binding affinity : Surface plasmon resonance (SPR) or ITC for target interaction (e.g., ATP-binding pockets) .
Derivatives with hydroxymethyl or aryloyl groups show enhanced bioactivity due to improved solubility and target engagement .
Data Contradiction Resolution
Q: How should discrepancies in reported yields or reactivity for similar derivatives be addressed? A: Systematic analysis is required:
- Reaction reproducibility : Verify catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvent dryness .
- Byproduct identification : LC-MS or GC-MS to detect decomposition products (e.g., dehalogenation in azide reactions) .
- Computational modeling : DFT calculations predict regioselectivity in nitration or coupling steps .
For example, lower yields in fluorination (29% vs. >75% for bromination) may stem from competing hydrolysis pathways .
Mechanistic Insights
Q: What mechanistic studies support the functionalization of pyrrolo[2,3-b]pyridines? A: Isotopic labeling and kinetic studies are informative:
- Kinetic isotope effects (KIE) : ²H labeling at reactive sites (e.g., H-2) to probe rate-determining steps in nitration .
- Electron-deficient intermediates : ESR spectroscopy detects nitro radical species during nitration .
- Catalytic cycles : In situ XAS studies reveal Pd(0)/Pd(II) transitions in Suzuki-Miyaura couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
